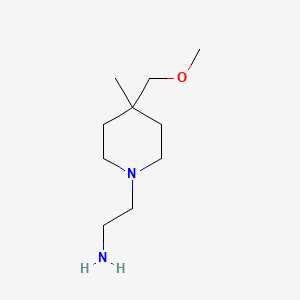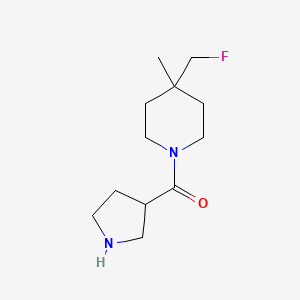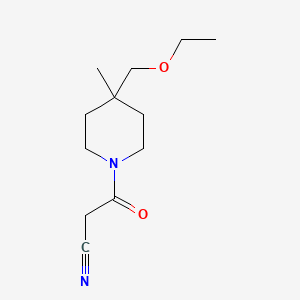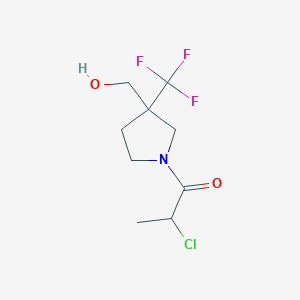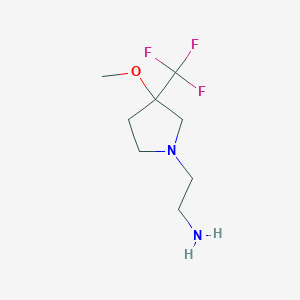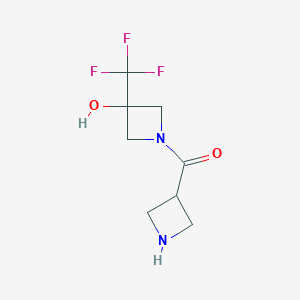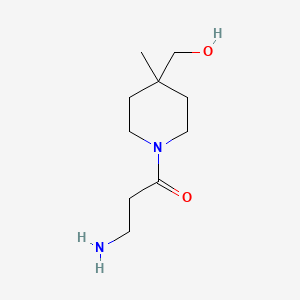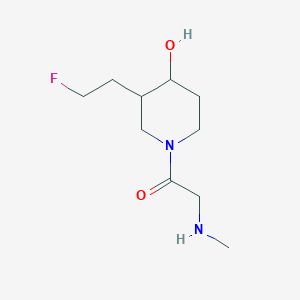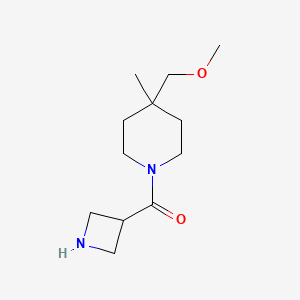
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone
Vue d'ensemble
Description
Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone (abbreviated as A3MTA) is an organic compound belonging to the azetidine class of compounds. It is a cyclic tertiary amine with three methyl groups and a trifluoromethyl group attached to the nitrogen atom. A3MTA has been studied extensively for its potential applications in the fields of organic synthesis, drug development, and drug delivery.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Azetidinones, including compounds related to Azetidin-3-yl(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)methanone, serve as key intermediates in organic synthesis, offering pathways to various functionalized compounds. Dejaegher and de Kimpe (2004) explored the synthesis of functionalized 2-azetidinones through the Staudinger reaction, highlighting their potential as intermediates for creating highly functionalized compounds via ring-opening reactions to yield methyl omega-alkylaminopentenoates through intermediate aziridines or azetidines (Dejaegher & de Kimpe, 2004).
Antimicrobial and Anticonvulsant Activities
Novel azetidinone derivatives have been evaluated for their biological activities. For instance, Rajasekaran and Murugesan (2006) synthesized several azetidinones and assessed their antimicrobial and anticonvulsant activities, indicating the therapeutic potential of these compounds in medical research (Rajasekaran & Murugesan, 2006).
Applications in Medicinal Chemistry
The versatility of azetidinones extends to their use in designing potent inhibitors for therapeutic targets. A study on the disposition of GDC-0973, a compound with an azetidinone moiety, provides insights into its pharmacokinetics and efficacy predictions in preclinical models, showcasing the role of such compounds in drug discovery and development processes (Choo et al., 2012).
Building Blocks for Organic Synthesis
Azetidin-2-ones, including structures related to the compound , have been used as precursors for the synthesis of various organic compounds. Dao Thi et al. (2018) demonstrated the transformation of 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones into a range of CF3-containing compounds, showcasing the utility of azetidinones in constructing complex molecules with potential applications in pharmaceuticals and materials science (Dao Thi et al., 2018).
Propriétés
IUPAC Name |
azetidin-3-yl-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c1-16-8(9(10,11)12)4-14(5-8)7(15)6-2-13-3-6/h6,13H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQAUOSZKCGRHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CN(C1)C(=O)C2CNC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



